molecular formula C9H14O3 B15312617 Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate

Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate

Cat. No.: B15312617
M. Wt: 170.21 g/mol
InChI Key: VKADEOZCBAKTKS-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexene and is characterized by the presence of a hydroxyacetate group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of cyclohex-3-en-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.

    Reduction: The compound can be reduced to form methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Methyl 2-(cyclohex-3-en-1-yl)-2-oxoacetate.

    Reduction: Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyethanol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate exerts its effects depends on the specific reaction or application. In general, the hydroxyacetate group can participate in various chemical reactions, such as nucleophilic addition or substitution, due to its electrophilic nature. The cyclohexene ring provides a stable framework that can undergo further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyclohex-3-ene-1-carboxylate
  • Methyl 3-cyclopentenecarboxylate
  • Cyclohexanecarboxylic acid

Uniqueness

Methyl 2-(cyclohex-3-en-1-yl)-2-hydroxyacetate is unique due to the presence of both a hydroxyacetate group and a cyclohexene ring

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 2-cyclohex-3-en-1-yl-2-hydroxyacetate

InChI

InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,7-8,10H,4-6H2,1H3

InChI Key

VKADEOZCBAKTKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC=CC1)O

Origin of Product

United States

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